5-Bromodescyano Citalopram is derived from the synthesis of Citalopram, which is utilized for its antidepressant effects. It falls under the broader category of psychoactive substances that modulate serotonin levels in the brain. The compound's chemical formula is with a CAS number of 64169-39-7, indicating its unique identity in chemical databases.
The synthesis of 5-Bromodescyano Citalopram typically involves several multi-step organic reactions:
These steps highlight the complexity and precision required in synthesizing this compound, emphasizing the need for careful control over reaction conditions to ensure the desired product is obtained .
The molecular structure of 5-Bromodescyano Citalopram consists of a phthalane core with several functional groups:
The three-dimensional arrangement of these atoms affects how the compound interacts with biological targets, particularly serotonin receptors .
5-Bromodescyano Citalopram participates in various chemical reactions typical for SSRIs:
These reactions are essential for understanding both its therapeutic effects and potential side effects when used in clinical settings.
The mechanism of action for 5-Bromodescyano Citalopram involves:
Research indicates that chronic administration can lead to sustained changes in serotonin synthesis and sensitivity, highlighting its role in modulating mood disorders .
5-Bromodescyano Citalopram exhibits several notable physical and chemical properties:
These properties are crucial for determining how the compound behaves in biological systems and its suitability for various applications .
The scientific applications of 5-Bromodescyano Citalopram include:
5-Bromodescyano citalopram (CAS 64169-39-7) is a structural analog of the antidepressant citalopram, featuring distinct modifications that define its chemical identity. Its molecular formula is C₁₉H₂₁BrFNO, with a molecular weight of 378.28 g/mol [1] [3] [4]. The compound’s core structure consists of:
The absence of citalopram’s cyano group (-C≡N) and introduction of bromine at the 5-position significantly alter steric and electronic properties. The compound exhibits a single chiral center at the benzofuran attachment point, typically existing as a racemate in synthetic preparations [4] [5]. Unlike citalopram, which shows enantiomer-specific pharmacology (e.g., escitalopram as the active S-enantiomer), 5-bromodescyano citalopram’s stereoisomerism remains pharmacologically uncharacterized due to its primary role as an analytical reference standard [5] [10].
Feature | Description |
---|---|
Molecular Formula | C₁₉H₂₁BrFNO |
Molecular Weight | 378.28 g/mol |
Key Substituents | 5-Bromo, 4-fluorophenyl, N,N-dimethylaminopropyl |
Chiral Centers | 1 (racemic mixture) |
Parent Compound Analogy | Citalopram derivative lacking 5-cyano group |
5-Bromodescyano citalopram displays distinct physical characteristics critical for handling and analytical applications:
The compound’s logP (partition coefficient) of 4.70 ± 0.10 predicts high lipophilicity, consistent with its role as a chromatographic reference material [3] [4]. This property facilitates its separation in reversed-phase HPLC systems, commonly used for detecting citalopram impurities.
Property | Value | Conditions |
---|---|---|
Melting Point | 142–144°C | Ambient pressure |
Boiling Point | 417.7 ± 45.0°C | 760 mmHg |
Density | 1.318 ± 0.06 g/cm³ | 20°C |
logP | 4.70 ± 0.10 | Predicted |
Solubility in Water | <0.1 mg/mL | 25°C |
Spectroscopic profiles enable unambiguous identification of 5-bromodescyano citalopram in pharmaceutical analysis:
¹⁹F NMR: Single resonance near δ -115 ppm, consistent with a para-substituted fluorophenyl ring [4].
Infrared (IR) Spectroscopy:Critical absorptions include:
Absence of 2200–2260 cm⁻¹ band, confirming the lack of a cyano group [3] [7].
Mass Spectrometry:
Fragmentation peaks include m/z 260.1 (loss of N,N-dimethylpropylamine), m/z 183.9 (bromo-substituted benzofuran fragment), and m/z 122.0 (fluorophenyl cation) [3] [9].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.1–2.3 ppm (s, 6H) | N-CH₃ groups |
δ 2.2–2.8 ppm (m, 6H) | Propylamine -CH₂- chains | |
¹³C NMR | δ 115–165 ppm (multiple peaks) | Aromatic carbons (C-Br, C-F) |
IR | 1220 cm⁻¹ | C-F stretch |
MS (EI) | m/z 378.28/380.28 (1:1) | [M]⁺/[M+2]⁺ (⁷⁹Br/⁸¹Br isotopes) |
These spectroscopic properties provide a definitive fingerprint for quality control laboratories to identify and quantify 5-bromodescyano citalopram as an impurity in citalopram drug substances [3] [4] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: